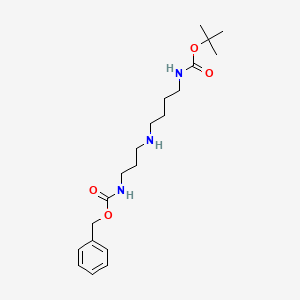
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is a synthetic derivative of spermidine, a naturally occurring polyamine. This compound is characterized by the presence of benzyloxycarbonyl and butoxycarbonyl protective groups attached to the spermidine molecule. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine typically involves the protection of the amino groups of spermidine. The process begins with the reaction of spermidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N(1)-benzyloxycarbonylspermidine. This intermediate is then reacted with butoxycarbonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield spermidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Spermidine is the major product.
Substitution: Various substituted spermidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polyamine derivatives for various applications.
Mécanisme D'action
The mechanism of action of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine involves its interaction with cellular polyamine pathways. The compound can be hydrolyzed to release spermidine, which then participates in various cellular processes such as DNA stabilization, protein synthesis, and cell growth. The protective groups can also modulate the compound’s interaction with enzymes and receptors, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(1)-Benzyloxycarbonylspermidine
- N(8)-Butoxycarbonylspermidine
- N(1)-Benzyloxycarbonyl-N(8)-acetylspermidine
Uniqueness
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is unique due to the presence of both benzyloxycarbonyl and butoxycarbonyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to modulate polyamine metabolism makes it a valuable tool in biological and medical research.
Propriétés
Numéro CAS |
68076-38-0 |
|---|---|
Formule moléculaire |
C20H33N3O4 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
InChI |
InChI=1S/C20H33N3O4/c1-20(2,3)27-19(25)23-14-8-7-12-21-13-9-15-22-18(24)26-16-17-10-5-4-6-11-17/h4-6,10-11,21H,7-9,12-16H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
SQLHQBBTNALFOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
Synonymes |
mu-boc-spermidine N(1)-benzyloxycarbonyl-N(8)-butoxycarbonylspermidine N(1)-Z-N(8)-Boc-spermidine NZBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















